

Application Note: Quantification of Levopropранолol in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Levopроpranolol hydrochloride

Cat. No.: B119597

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levopроpranolol in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Levopроpranolol, the levorotatory isomer of propranolol, is a non-selective beta-blocker used in the management of various cardiovascular conditions. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for the quantification of Levopроpranolol in plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Protocol

This protocol is adapted from established methods for the analysis of propranolol and its metabolites.^{[1][2][3]}

Materials and Reagents

- Levopроpranolol reference standard

- Propranolol-d7 (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)

Standard Solutions and Quality Control Samples

- Stock Solutions (1 mg/mL): Prepare stock solutions of Levopropranolol and Propranolol-d7 in methanol.
- Working Standard Solutions: Serially dilute the Levopropranolol stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve.
- Internal Standard Working Solution: Dilute the Propranolol-d7 stock solution with acetonitrile to a final concentration of 50 ng/mL.
- Calibration Curve Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation

The sample preparation is based on a protein precipitation method.[\[1\]](#)[\[4\]](#)

- Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the Internal Standard working solution (50 ng/mL Propranolol-d7) and vortex briefly.
- Add 300 μ L of ice-cold acetonitrile to precipitate the plasma proteins.[\[1\]](#)

- Vortex the mixture for 1 minute.
- Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[\[1\]](#)
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) System:

Parameter	Condition
Column	C18 reverse-phase column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm) [1]
Mobile Phase A	0.1% Formic acid in water [1]
Mobile Phase B	Acetonitrile [1]
Flow Rate	0.3 mL/min [1]
Gradient	10% B to 70% B over 2 min, hold at 70% B for 4 min, return to 10% B at 6.1 min, and re-equilibrate [1]
Injection Volume	10 µL [1]
Column Temperature	40°C [1]
Autosampler Temp.	4°C [1]

Mass Spectrometry (MS) System:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[1][3]
Scan Type	Multiple Reaction Monitoring (MRM)[1][5]
MRM Transitions	Levopropранолol: m/z 260.1 -> 116.1[3][5], Propранолol-d7 (IS): m/z 267.1 -> 116.1 (or other appropriate fragment)
Ion Spray Voltage	5500 V[5]
Source Temperature	350°C[5]
Collision Gas	Medium[5]

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on published data for propranolol analysis.[1][3][5]

Parameter	Expected Value
Linearity Range	1 - 500 ng/mL[1]
Lower Limit of Quantification (LLOQ)	1 ng/mL[1]
Intra-day Precision (%RSD)	< 7.1%[1]
Inter-day Precision (%RSD)	< 7.1%[1]
Accuracy (%RE)	< 9.8%[1]
Correlation Coefficient (r ²)	> 0.99[5]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Levopropранолol in plasma samples.



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Caption: Workflow for Levopropранолol quantification in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Levopropранолol in human plasma. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this protocol well-suited for high-throughput analysis in clinical and research settings.

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